molecular formula C11H13NO2 B027998 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 104877-13-6

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B027998
M. Wt: 191.23 g/mol
InChI Key: BVWFLRKXHQUAKM-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a compound with various applications in chemical synthesis and pharmaceutical research. It is structurally related to tetrahydronaphthalene, a bicyclic compound that forms the basis for several chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene compounds involves multiple steps, starting with the methylation of naphthalene derivatives, followed by Friedel-Crafts acylation, haloform reaction, Birch reduction, and Curtius reaction, among others (Göksu et al., 2003). Another approach involves the synthesis of racemic 2-amino tetrahydronaphthalene derivatives from dimethoxynaphthalene carboxylic acid through steps like Birch reduction and demethylation (Göksu, SeÇen, & Sütbeyaz, 2006).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been studied extensively, with focus on their synthesis and modification. The structure is characterized by a bicyclic naphthalene core with various functional groups attached, influencing its chemical properties and reactivity.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization, halogenation, and reactions with aldehydes to produce derivatives like cyanopyridones and pyrazolopyridine derivatives. These reactions highlight the compound's versatility in forming different chemical structures (Hamdy et al., 2013).

Scientific Research Applications

Chemical and Physicochemical Applications

Research on paramagnetic amino acids, such as TOAC, which shares structural similarities with 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, highlights their utility in analyzing peptide backbone dynamics and secondary structures. These studies leverage techniques like EPR spectroscopy, X-ray crystallography, and NMR, demonstrating the versatility of such compounds in probing the structural aspects of peptides and their interactions with biological membranes (Schreier et al., 2012).

Biocatalyst Inhibition and Microbial Interaction Studies

The understanding of biocatalyst inhibition by carboxylic acids, including derivatives of 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, provides insights into microbial tolerance mechanisms. Studies suggest that specific carboxylic acids can impact microbial cells by altering membrane integrity and internal pH, leading to a decrease in microbial viability. This knowledge is crucial for designing metabolic engineering strategies to enhance microbial resistance against such inhibitors (Jarboe et al., 2013).

Polymer Synthesis and Biomedical Applications

In the realm of material science, research into polymers based on poly(amino acid)s, including those derived from 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, emphasizes their potential in biomedical applications. These polymers, owing to their biocompatibility and biodegradability, are being explored for use in drug and gene delivery systems. The unique branching and structural features of these polymers, derived from their amino acid components, offer promising avenues for developing new therapeutic delivery vehicles (Thompson & Scholz, 2021).

Synthetic and Medicinal Chemistry

Carboxylic acid bioisosteres, incorporating structures similar to 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, find significant applications in medicinal chemistry. Their role in improving pharmacokinetic profiles, enhancing metabolic stability, and minimizing side effects of drugs has been well documented. This underscores the importance of such compounds in drug design and development, offering a pathway to synthesize more effective and safer therapeutic agents (Horgan & O’Sullivan, 2021).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6H,1-4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWFLRKXHQUAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548100
Record name 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

CAS RN

104877-13-6
Record name 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of activated Raney Nickel (200 g of 50% slurry in water on aluminum; 700 mmol, 13 equiv) and 3-amino-2-naphthoic acid (1-1) (10 g, 53 mmol, 1 equiv) in 1:1 isopropanol:water (400 mL) at 90° C. was added 1% aqueous NaOH solution (200 mL) over 1 h. The reaction mixture was stirred for 16 h at 90° C. and additional Raney Nickel (50 g, 180 mmol, 3.4 equiv) was added and the resulting mixture was heated at 90° C. for 24 h. The mixture was filtered and the filtrate was concentrated to 200 mL of water and brought to pH=3 with the addition of 1N aqueous hydrochloric acid solution to precipitate the product. The off-white precipitate was filtered, and purified by reverse phase liquid chromatography (H2O/CH3CN gradient w/0.1% TFA present) to yield 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1-2) as a white solid. LRMS m/z (M+H) 192.2 found, 192.1 required.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

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